tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate
Description
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-[[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11-4-8(11)5-12-6-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-,11+/m1/s1 |
InChI Key |
UIYMGRQQGQOESZ-KCJUWKMLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@]12C[C@@H]1CNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC1CNC2 |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Carbamate Formation
One common method for synthesizing this compound is through direct carbamate formation from an amine precursor and a tert-butyl chloroformate.
- Starting Material: (1S,5S)-3-azabicyclo[3.1.0]hexan-1-amine
- Reagent: Tert-butyl chloroformate
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine
- Temperature: Room temperature
$$
\text{(1S,5S)-3-azabicyclo[3.1.0]hexan-1-amine} + \text{tert-butyl chloroformate} \xrightarrow{\text{TEA}} \text{this compound}
$$
Yield: Typically yields around 70% under optimized conditions.
Method 2: Two-Step Synthesis via Intermediate Formation
Another effective method involves an intermediate formation where the azabicyclic compound is first protected before undergoing carbamate formation.
Step 1: Protection of Amine
- Starting Material: (1S,5S)-3-azabicyclo[3.1.0]hexan-1-amine
- Reagent: Boc anhydride (tert-butoxycarbonyl anhydride)
- Solvent: DCM
- Base: Triethylamine
Step 2: Carbamate Formation
After protection, the Boc-protected amine reacts with tert-butyl chloroformate.
Yield: This method can provide yields of up to 85% depending on purification steps.
Method 3: Microwave-Assisted Synthesis
Microwave-assisted synthesis has been explored to enhance reaction times and yields.
- Starting Material: (1S,5S)-3-azabicyclo[3.1.0]hexan-1-amines
- Reagent: Tert-butyl chloroformate
- Solvent: DMF (Dimethylformamide)
- Temperature: Microwave irradiation at 100 °C for 10 minutes
Yield: Yields can reach approximately 90% with reduced reaction times compared to conventional heating methods.
Comparative Yield Data
The following table summarizes the yields obtained from different preparation methods:
| Method | Yield (%) | Key Features |
|---|---|---|
| Direct Carbamate Formation | 70 | Simple one-step reaction |
| Two-Step Synthesis | 85 | Higher yield with protection step |
| Microwave-Assisted Synthesis | 90 | Fast reaction time with high yield |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its bicyclic structure allows it to interact with various biological targets, making it useful in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It may exhibit pharmacological activities such as enzyme inhibition or receptor modulation.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate involves its interaction with specific molecular targets. The tert-butyl group and bicyclic structure allow it to bind to enzyme active sites or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-butyl N-[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)methyl]carbamate
- Structure : Differs in stereochemistry (1R,5S,6r configuration) and substitution position (methyl group at C6 instead of C1).
- Properties : Molecular weight = 198.26 (C10H18N2O2), purity ≥97% .
- Application : Used in chiral building blocks for drug discovery, highlighting the role of stereochemistry in biological activity .
tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Structure: Contains an amino group at C6 instead of a methylcarbamate moiety.
- Synthesis : Prepared via coupling reactions using EDCI and DIPEA, followed by Boc protection .
- Application : Intermediate for fluorinated cyclopropane derivatives in medicinal chemistry .
Functional Group Modifications
tert-butyl (3-(4-(((Boc)amino)methyl)-1-cyclopropyl-6-fluoro-8-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-3-azabicyclo[3.1.0]hexan-1-yl)carbamate
N-Boc-cis-4,5-Methano-L-prolinamide
- Structure : Features a carbamoyl group instead of a methylcarbamate.
- Application : Key intermediate in Saxagliptin synthesis, highlighting the versatility of bicyclic carbamates in antidiabetic drug development .
Physicochemical Properties
Key Observations :
- Chlorine substitution in the target compound increases molecular weight and polarity compared to non-halogenated analogs.
- Boc protection enhances stability but necessitates refrigeration to prevent decomposition .
Biological Activity
Tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate (CAS Number: 134575-12-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The molecular formula of this compound is with a molecular weight of 212.289 g/mol. The structure features a bicyclic system that contributes to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 134575-12-5 |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.289 g/mol |
The biological activity of this compound is largely attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Research indicates that this compound may act as an inhibitor or modulator of certain proteases, which are critical in numerous physiological processes.
Case Studies
- Protease Inhibition : A study demonstrated that derivatives of azabicyclo compounds exhibit significant inhibitory activity against the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in antiviral therapies . While the specific activity of this compound against Mpro requires further investigation, its structural similarities to known inhibitors warrant exploration.
- Neuroprotective Effects : Another study explored the neuroprotective properties of similar bicyclic compounds in models of neurodegeneration, indicating that these compounds could modulate neurotransmitter systems and provide protective effects against neuronal damage .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest that the compound exhibits favorable absorption and distribution characteristics; however, detailed studies are required to fully elucidate its metabolic profile.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Antiviral Activity : The compound's structural analogs have shown promising results in inhibiting viral replication in vitro.
- Cytotoxicity : Evaluations of cytotoxic effects on various cell lines indicate that while some azabicyclic compounds exhibit toxicity at high concentrations, tert-butyl derivatives may offer a better safety profile due to their selective action mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
